molecular formula C10H18O2 B096174 ethyl (E)-3,4,4-trimethylpent-2-enoate CAS No. 16812-82-1

ethyl (E)-3,4,4-trimethylpent-2-enoate

Cat. No.: B096174
CAS No.: 16812-82-1
M. Wt: 170.25 g/mol
InChI Key: CBUBTSAGSSBGGF-BQYQJAHWSA-N
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Description

Ethyl (E)-3,4,4-trimethylpent-2-enoate is an α,β-unsaturated ester characterized by a branched alkyl chain and a trans-configured double bond. Its molecular formula is C₉H₁₆O₂, derived from the esterification of (E)-3,4,4-trimethylpent-2-enoic acid (C₈H₁₄O₂) with ethanol . The compound’s structure includes three methyl groups at positions 3, 4, and 4, contributing to steric hindrance and influencing its physical and chemical behavior.

Properties

CAS No.

16812-82-1

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

ethyl (E)-3,4,4-trimethylpent-2-enoate

InChI

InChI=1S/C10H18O2/c1-6-12-9(11)7-8(2)10(3,4)5/h7H,6H2,1-5H3/b8-7+

InChI Key

CBUBTSAGSSBGGF-BQYQJAHWSA-N

SMILES

CCOC(=O)C=C(C)C(C)(C)C

Isomeric SMILES

CCOC(=O)/C=C(\C)/C(C)(C)C

Canonical SMILES

CCOC(=O)C=C(C)C(C)(C)C

Synonyms

(E)-3,4,4-Trimethyl-2-pentenoic acid ethyl ester

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of Ethyl (E)-3,4,4-Trimethylpent-2-enoate and Analogues

Compound Name Molecular Formula Functional Groups Key Structural Features CAS Number
This compound C₉H₁₆O₂ α,β-unsaturated ester, branched alkyl Trans double bond, three methyl branches Not explicitly provided
Methyl (2E)-3,4,4-trimethylpent-2-enoate C₈H₁₄O₂ α,β-unsaturated ester, branched alkyl Methyl ester group, same backbone 16466-25-4
Ethyl palmitate C₁₈H₃₆O₂ Saturated ester, linear alkyl Straight-chain C16 fatty acid derivative 628-97-7
Ethyl (2E)-3-(3,4,5-trimethoxyphenyl)-2-butenoate C₁₅H₂₀O₅ α,β-unsaturated ester, aromatic substituent Conjugated double bond, methoxy groups MFCD01736803



Key Observations :

  • Branching vs. Linearity: this compound’s branched structure reduces intermolecular van der Waals forces compared to linear esters like ethyl palmitate, leading to lower melting points and altered solubility profiles .
  • Electronic Effects : The α,β-unsaturated system (C=C adjacent to ester) enhances reactivity in conjugate additions, contrasting with saturated esters like ethyl palmitate .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) Boiling/Melting Point Solubility Purity (Commercial)
This compound 156.22 Not reported Likely lipophilic Not available
Methyl (2E)-3,4,4-trimethylpent-2-enoate 142.20 Not reported Lipophilic 98%
Ethyl palmitate 284.48 ~40°C (m.p.) Insoluble in water >95%
Ethyl (2E)-3-(3,4,5-trimethoxyphenyl)-2-butenoate 280.32 Not reported Moderate polarity Analytical data not collected

Key Findings :

  • Molecular Weight : The target compound’s lower molecular weight (156.22 g/mol) compared to ethyl palmitate (284.48 g/mol) suggests volatility differences, impacting applications in fragrances or solvents .
  • Lipophilicity: Branched esters like this compound are expected to exhibit higher lipid solubility than aromatic analogues (e.g., trimethoxyphenyl derivatives), influencing bioavailability in biological systems .

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